(2S,3R)-2,3-dimethylpentanal

Description

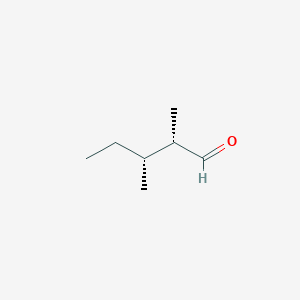

Structure

2D Structure

3D Structure

Properties

CAS No. |

86290-33-7 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(2S,3R)-2,3-dimethylpentanal |

InChI |

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3/t6-,7-/m1/s1 |

InChI Key |

BOHKXQAJUVXBDQ-RNFRBKRXSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C)C=O |

Canonical SMILES |

CCC(C)C(C)C=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2s,3r 2,3 Dimethylpentanal

Fundamental Reactivity of the Aldehyde Functional Group

The aldehyde functional group in (2S,3R)-2,3-dimethylpentanal is a site of significant chemical activity, primarily characterized by its electrophilicity at the carbonyl carbon. This allows for a variety of reactions, including nucleophilic additions, oxidation, and reduction.

Nucleophilic Addition Reactions and Stereochemical Control

Nucleophilic addition is a fundamental reaction of aldehydes. The trigonal planar geometry of the sp²-hybridized carbonyl carbon means that a nucleophile can attack from two distinct faces (Re and Si faces). In an achiral environment with an achiral aldehyde, this would lead to a racemic mixture of products if a new stereocenter is formed. However, in this compound, the pre-existing chiral centers at C2 and C3 exert stereochemical control over incoming nucleophiles.

This control is primarily explained by the Felkin-Anh model, which predicts the preferred trajectory of nucleophilic attack on a chiral aldehyde. The model posits that the largest substituent on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. For this compound, the substituents at the α-carbon (C2) are a methyl group, a (R)-sec-butyl group (the rest of the chain at C3), and a hydrogen atom.

Based on the Felkin-Anh model, the predicted stereochemical outcome for the addition of a generic nucleophile (Nu⁻) is as follows:

| Reactant | Nucleophile (Nu⁻) | Predicted Major Diastereomer | Predicted Minor Diastereomer |

| This compound | Grignard Reagent (e.g., CH₃MgBr) | (2S,3R,4S)-2,3,4-trimethylpentan-4-ol | (2S,3R,4R)-2,3,4-trimethylpentan-4-ol |

| This compound | Organolithium Reagent (e.g., C₄H₉Li) | (2S,3R,4S)-4-butyl-2,3-dimethylpentan-4-ol | (2S,3R,4R)-4-butyl-2,3-dimethylpentan-4-ol |

| This compound | Hydride (e.g., from NaBH₄) | (2S,3R)-2,3-dimethylpentan-1-ol | Not applicable (no new stereocenter) |

Oxidation Pathways to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids. The presence of a hydrogen atom on the carbonyl carbon makes them susceptible to various oxidizing agents. The oxidation of this compound proceeds with retention of the stereochemistry at the C2 and C3 positions, yielding (2S,3R)-2,3-dimethylpentanoic acid.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.

Chromium trioxide (CrO₃) in aqueous acid (Jones reagent): A common and efficient reagent for this oxidation.

Silver oxide (Ag₂O) in the Tollens' test: A mild oxidizing agent that is also used as a qualitative test for aldehydes.

The general reaction is as follows:

This compound + [O] → (2S,3R)-2,3-dimethylpentanoic acid

Reduction Pathways to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol. This transformation can be achieved using various reducing agents. The reduction of this compound results in the formation of (2S,3R)-2,3-dimethylpentan-1-ol. Since no new stereocenter is formed at the carbonyl carbon, this reaction typically proceeds with high stereochemical fidelity, preserving the configurations at C2 and C3.

Key reducing agents for this process include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent for aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that readily converts aldehydes to primary alcohols.

Catalytic hydrogenation (H₂/Pd, Pt, or Ni): Hydrogen gas in the presence of a metal catalyst is also an effective method for aldehyde reduction.

| Reactant | Reducing Agent | Product |

| This compound | NaBH₄ | (2S,3R)-2,3-dimethylpentan-1-ol |

| This compound | LiAlH₄ | (2S,3R)-2,3-dimethylpentan-1-ol |

| This compound | H₂/Pd | (2S,3R)-2,3-dimethylpentan-1-ol |

Influence of Stereochemistry on Reaction Pathways

The stereocenters at the C2 and C3 positions of this compound play a crucial role in directing the stereochemical outcome of reactions at the aldehyde functionality. This influence is most pronounced in reactions that generate a new stereocenter.

Diastereoselectivity in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions, such as aldol (B89426) additions and Grignard reactions, are highly sensitive to the stereochemistry of the substrate. The Felkin-Anh model is again instructive in predicting the diastereoselectivity of these reactions. The model predicts that the incoming nucleophile will preferentially attack the face of the carbonyl opposite the largest substituent on the α-carbon.

For this compound, the predicted outcomes for some key carbon-carbon bond forming reactions are:

| Reaction Type | Reagent | Predicted Major Diastereomeric Product |

| Aldol Addition | Lithium enolate of acetone | (2S,3R,4S)-4-hydroxy-2,3,5-trimethylhexan-5-one |

| Grignard Reaction | Phenylmagnesium bromide | (2S,3R)-1-phenyl-2,3-dimethylpentan-1-ol (with S configuration at C1) |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | (3S,4R)-3,4-dimethylhex-1-ene |

Note: The stereochemical descriptors for the products are based on the predicted facial selectivity of the attack on the aldehyde.

Mechanistic Elucidation of Selective Transformations

The presence of methyl groups at both the α and β positions of this compound introduces distinct stereochemical and electronic features that influence its reactivity. Understanding the mechanisms of its reactions is crucial for predicting product outcomes and optimizing reaction conditions.

Hydrogen Abstraction Reactions (e.g., with Radical Species)

Hydrogen abstraction from aldehydes by radical species is a fundamental process in atmospheric and combustion chemistry, as well as in synthetic organic chemistry. In the case of this compound, the primary site of hydrogen abstraction is the aldehydic hydrogen, which is known to be particularly susceptible to radical attack. This is due to the relatively weak C-H bond of the formyl group.

The reaction with a generic radical species, represented as R•, can be depicted as follows:

(2S,3R)-CH₃CH₂CH(CH₃)CH(CH₃)CHO + R• → (2S,3R)-CH₃CH₂CH(CH₃)CH(CH₃)CO• + RH

The resulting acyl radical is stabilized by resonance. Theoretical studies on similar aldehydes, such as propanal and isobutanal, have shown that the abstraction of the aldehydic hydrogen is the most favorable pathway. nih.gov

While the aldehydic hydrogen is the most reactive, the presence of tertiary C-H bonds at the α and β positions in this compound introduces the possibility of competing hydrogen abstraction reactions from the alkyl chain. As the size of the alkyl chain in aldehydes increases, the contribution of hydrogen abstraction from the chain, particularly from the β-position, can become more significant. scielo.org.mx For this compound, this would lead to the formation of a carbon-centered radical on the pentyl chain. The relative rates of these competing abstraction pathways would depend on the nature of the attacking radical and the specific reaction conditions.

Reaction Kinetics and Factors Affecting Reaction Rates

The rate of hydrogen abstraction reactions involving this compound is influenced by several factors, including the nature of the radical species, temperature, and the concentration of reactants. Theoretical studies on the kinetics of hydrogen abstraction from various aldehydes by radicals like •OH, HȮ₂, and ĊH₃ provide a framework for understanding these factors. nih.gov

Effect of Radical Species: The reactivity of the radical species plays a crucial role. Highly reactive radicals, such as the hydroxyl radical, will abstract hydrogen at a faster rate compared to less reactive radicals.

Temperature Dependence: The rate constants for hydrogen abstraction from aldehydes often exhibit a temperature dependence that can be described by the Arrhenius equation. However, for some reactions with •OH radicals, a negative temperature dependence has been observed, which is attributed to the formation of the prereactive complex. tru.cascielo.org.mx

Structural Effects: The alkyl substituents in this compound influence the reaction rate. The electron-donating inductive effect of the methyl groups can slightly stabilize the partial positive charge that may develop on the carbonyl carbon in the transition state, potentially affecting the activation energy. Furthermore, the steric hindrance provided by the α and β-methyl groups could influence the approach of the radical species to the aldehydic hydrogen.

| Aldehyde | Radical Species | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Propanal | •OH | 298 | 2.00 x 10⁻¹¹ | -0.5 |

| Butanal | •OH | 298 | 2.35 x 10⁻¹¹ | -0.6 |

| Isobutanal | •OH | 298 | 2.60 x 10⁻¹¹ | -0.7 |

The data indicates that the rate constant for hydrogen abstraction by the hydroxyl radical increases with the size of the alkyl group in the aldehyde. scielo.org.mx This trend suggests that this compound would likely have a comparable or slightly higher rate constant for this reaction. The negative activation energies are consistent with the formation of a prereactive complex. tru.cascielo.org.mx

Advanced Spectroscopic and Computational Characterization of Stereochemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Assignment

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For diastereomers like (2S,3R)-2,3-dimethylpentanal, NMR is particularly powerful in differentiating between the distinct spatial arrangements of atoms.

The analysis of 1H and 13C NMR spectra provides the fundamental framework for the structural assignment of this compound. The presence of two chiral centers at C2 and C3 leads to a unique set of chemical shifts and coupling constants that are characteristic of the (S,R) configuration.

In the 1H NMR spectrum, the aldehydic proton typically appears as a doublet in the downfield region (around 9.6 ppm) due to coupling with the proton at C2. The protons on the C2 and C3 carbons and the adjacent methyl and ethyl groups exhibit complex splitting patterns due to diastereotopicity. The chemical shifts are influenced by the relative orientation of the substituents, which is dictated by the stereochemistry at the chiral centers.

The 13C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the chiral centers (C2 and C3) and the adjacent methyl groups are particularly sensitive to the stereochemical environment.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (CHO) | ~9.6 | d |

| H-2 | ~2.4 | m |

| H-3 | ~1.8 | m |

| CH3 at C2 | ~1.1 | d |

| CH3 at C3 | ~0.9 | d |

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CHO) | ~205 |

| C2 | ~55 |

| C3 | ~45 |

| CH3 at C2 | ~15 |

| CH3 at C3 | ~13 |

| C4 | ~25 |

Note: The data in the tables are predicted values based on typical ranges for similar structures and may not represent experimentally measured values.

To unambiguously determine the relative and absolute stereochemistry, advanced NMR techniques are employed.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are instrumental in determining the relative configuration. These experiments detect through-space interactions between protons that are in close proximity. For this compound, NOE correlations between the proton at C2, the proton at C3, and the protons of the adjacent methyl groups can establish their relative spatial orientation. For instance, a strong NOE between the C2-H and the C3-methyl group would provide evidence for their syn or anti relationship.

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): To determine the absolute configuration, the molecule can be reacted with a chiral derivatizing agent to form diastereomers that are distinguishable by NMR. Alternatively, a chiral solvating agent can be used to induce chemical shift differences between the enantiomers in a racemic mixture, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the spectra to those of known standards.

Residual Dipolar Couplings (RDCs): The measurement of RDCs in a weakly aligning medium can provide long-range structural information, including the relative orientation of different parts of the molecule. This data can be used to refine the three-dimensional structure and confirm the stereochemical assignment.

Vibrational Spectroscopy (IR) for Conformational Studies and Intermolecular Interactions

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically appearing around 1725-1740 cm-1. The exact position of this band can be sensitive to the conformational state of the molecule and any intermolecular interactions, such as hydrogen bonding.

The C-H stretching vibrations of the aldehyde group are also characteristic, appearing as a pair of bands in the region of 2700-2900 cm-1. The fingerprint region of the spectrum (below 1500 cm-1) contains a complex pattern of absorptions arising from C-C stretching and various bending vibrations. While challenging to interpret directly, this region is unique for each stereoisomer and can be used for identification purposes by comparison with a reference spectrum. Conformational analysis can be performed by studying changes in the IR spectrum at different temperatures or in different solvents, which can favor different conformers.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformations

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique requires the formation of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the solid state.

For this compound, obtaining a crystalline solid may be challenging as it is a low molecular weight aldehyde and likely a liquid at room temperature. However, it is possible to form a crystalline derivative, for example, by reaction with a chiral hydrazine (B178648) to form a hydrazone, which may be more amenable to crystallization. The resulting crystal structure would provide definitive proof of the (2S,3R) configuration and would also reveal the preferred conformation of the molecule in the solid state.

Computational Chemistry for Stereochemical Analysis

Computational chemistry provides a powerful tool for complementing experimental data and for predicting the stereochemical properties of molecules.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to explore the conformational energy surface of this compound. By systematically rotating the single bonds in the molecule, a potential energy surface can be generated, identifying the low-energy conformers and the energy barriers between them.

These calculations can provide insights into the relative populations of different conformers in the gas phase or in solution (with the inclusion of a solvent model). The calculated geometries of the most stable conformers can then be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the stereochemical assignment. Furthermore, theoretical calculations of vibrational frequencies can aid in the assignment of the experimental IR spectrum.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Density Functional Theory (DFT) Studies on Reaction Transition States and Pathways

Density Functional Theory (DFT) has become an indispensable computational method for investigating the intricacies of chemical reactions at the molecular level. For chiral molecules such as this compound, DFT studies are particularly valuable for elucidating the reaction mechanisms, transition state structures, and energetic pathways that dictate stereochemical outcomes. These theoretical calculations provide deep insights that complement experimental findings, enabling chemists to predict and rationalize the stereoselectivity of a reaction.

A primary application of DFT in this context is the analysis of asymmetric aldol (B89426) reactions, a cornerstone of organic synthesis for constructing carbon-carbon bonds with controlled stereochemistry. The formation of 2,3-dimethylpentanal (B105951) involves the creation of two adjacent stereocenters, and the relative orientation of the methyl groups (either syn or anti) is determined by the geometry of the reaction's transition state. DFT can model these fleeting transition states with high accuracy. For instance, in the proline-catalyzed aldol reaction, DFT calculations based on the Zimmerman-Traxler model can predict which chair-like transition state is lower in energy. harvard.edu By comparing the calculated activation energies for the pathways leading to the (2S,3R)-syn product versus the (2R,3R)-anti product, researchers can forecast the diastereomeric ratio. harvard.edu

These studies often reveal that a combination of steric hindrance and stabilizing electronic interactions, such as hydrogen bonds within the transition state assembly, governs the stereochemical course of the reaction. ijnrd.org The solvent environment can also be incorporated into DFT calculations, often showing a significant influence on the relative energies of transition states and, consequently, the enantioselectivity. diva-portal.org Theoretical investigations have been conducted on various cycloaddition and condensation reactions, demonstrating that DFT is a robust tool for predicting regio- and stereoselectivity by mapping the potential energy surface and identifying the lowest energy pathways. researchgate.netmdpi.com

Below is an illustrative data table showcasing typical results from a DFT study on a catalyzed aldol reaction, highlighting the energy differences that lead to stereochemical control.

| Transition State Model | Pathway | Calculated Relative Energy (kcal/mol) | Predicted Outcome |

| Zimmerman-Traxler (Chair) | Leads to (2S,3R)-syn product | 0.00 | Major Product |

| Zimmerman-Traxler (Chair) | Leads to (2S,3S)-anti product | +2.1 | Minor Product |

| Zimmerman-Traxler (Boat) | Leads to (2S,3R)-syn product | +4.5 | Negligible |

| Zimmerman-Traxler (Boat) | Leads to (2S,3S)-anti product | +5.8 | Negligible |

| This interactive data table presents hypothetical DFT-calculated relative energies for different transition states in an aldol reaction. The lowest energy pathway corresponds to the major observed stereoisomer. |

Molecular Dynamics Simulations for Understanding Dynamic Stereochemistry

While DFT provides a static, minimum-energy picture of molecules and their transition states, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how molecules like this compound behave over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms as a function of time. This approach is crucial for understanding the conformational flexibility and dynamic interactions that define a molecule's stereochemical properties in a realistic environment. nsf.govnih.govresearchgate.net

A key application of MD is in conformational analysis. researchgate.netmdpi.com Due to the rotation around its carbon-carbon single bonds, this compound can adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers for interconversion between them. This information is vital, as the predominant conformation of a molecule can significantly affect its reactivity and how it interacts with other chiral molecules, such as enzymes or chiral catalysts. Recent studies have used MD to explore how chiral agents influence the shape and motion of surrounding molecules. arxiv.org

Furthermore, MD simulations are powerful tools for studying chiral recognition. nsf.govnih.gov By simulating this compound in a solvent or interacting with a chiral stationary phase in chromatography, researchers can gain a molecular-level understanding of the separation process. researchgate.net The simulations can quantify the subtle differences in intermolecular interactions—such as hydrogen bonding and van der Waals forces—that distinguish one enantiomer from another in a chiral environment, explaining why they might bind with different affinities. nsf.govnih.gov These simulations typically involve setting up a system with the molecule of interest, solvent molecules, and any other relevant entities, followed by an equilibration period and a production run to collect data on the molecule's dynamic behavior. nsf.govnih.gov

The table below provides hypothetical data from an MD simulation, illustrating the conformational preferences of this compound in an aqueous solution by analyzing the population of specific dihedral angles.

| Dihedral Angle (C1-C2-C3-C4) | Conformer Type | Population (%) | Average Potential Energy (kcal/mol) |

| ~60° | Gauche | 68 | -2.5 |

| ~180° | Anti | 29 | -2.1 |

| ~-60° | Gauche | 3 | -1.4 |

| This interactive data table shows representative results from an MD simulation, indicating the relative stability and population of different rotational conformers (rotamers) of this compound in solution. |

Applications of 2s,3r 2,3 Dimethylpentanal in Asymmetric Synthesis

Utilization as a Chiral Building Block for Complex Molecular Architectures

There is a lack of specific, published research detailing the use of (2S,3R)-2,3-dimethylpentanal as a chiral building block in the construction of complex molecular architectures. While its structure suggests potential for stereocontrol in organic synthesis, concrete examples of its incorporation into larger, intricate molecules are not readily found in scientific databases.

Precursor in the Stereoselective Total Synthesis of Natural Products

No specific instances of this compound being used as a precursor in the total synthesis of natural products have been identified in the available literature.

The stereospecific arrangement of methyl groups in this compound makes it a theoretical candidate for incorporation into polyketide chains. However, there are no documented examples of its use in the synthesis of polyketide natural products or their analogues. Research in polyketide synthesis often involves iterative processes and the use of other chiral synthons, but the specific role of this compound is not described.

Similarly, the synthesis of chiral fatty acid derivatives often requires specific chiral precursors to establish the desired stereochemistry. While aldehydes can be precursors to such molecules, no studies were found that specifically employ this compound for this purpose.

Development of New Chiral Catalysts and Ligands from this compound Scaffolds

The development of new chiral catalysts and ligands is a vibrant area of chemical research. Chiral aldehydes can be transformed into various scaffolds for such applications. However, there is no evidence in the scientific literature of this compound being used as a foundational scaffold for the development of new chiral catalysts or ligands.

Future Perspectives in the Research of 2s,3r 2,3 Dimethylpentanal

Exploration of Novel Chemo-, Regio-, and Stereoselective Reactions

The precise synthesis of the (2S,3R) stereoisomer of 2,3-dimethylpentanal (B105951) remains a significant challenge, necessitating the development of more advanced and selective catalytic methods. Future research will likely concentrate on pioneering new reactions that offer unparalleled control over multiple stereocenters.

Organocatalysis: Chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric functionalization of various molecules. thieme-connect.comthieme-connect.com Future work could involve designing novel chiral aldehyde catalysts, perhaps derived from scaffolds like BINOL, to catalyze reactions that establish the C2 and C3 stereocenters of 2,3-dimethylpentanal with high fidelity. thieme-connect.com These methods are attractive due to their metal-free nature and operational simplicity. The development of enantioselective carbonyl catalysis, where a chiral aldehyde activates a substrate, represents a promising frontier for creating complex chiral amines and other derivatives using building blocks like (2S,3R)-2,3-dimethylpentanal. nih.gov

Transition Metal Catalysis: The development of novel transition metal complexes offers another avenue for innovation. Research into catalysts that can perform, for example, asymmetric hydroformylation or conjugate additions to appropriately substituted precursors could provide direct and atom-economical routes to the desired aldehyde. The challenge lies in designing ligand scaffolds that can effectively differentiate between the diastereomeric transition states leading to the four possible stereoisomers.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), for the atroposelective synthesis of aldehydes is a rapidly advancing field. acs.org Future research could explore the engineering of ADHs or other enzyme classes to perform highly selective desymmetrization or kinetic resolution of precursors to yield this compound. This biocatalytic approach offers the benefits of mild reaction conditions, exceptional selectivity, and a reduced environmental footprint. acs.org

A comparative summary of potential catalytic strategies is presented below.

| Catalytic Strategy | Potential Application for this compound | Key Advantages | Future Research Focus |

| Organocatalysis | Asymmetric aldol (B89426) or Michael reactions to set stereocenters. | Metal-free, lower toxicity, operational simplicity. | Design of novel chiral aldehyde or amine catalysts with higher efficiency and selectivity. |

| Transition Metal Catalysis | Asymmetric hydrogenation, hydroformylation, or conjugate addition. | High turnover numbers, broad substrate scope. | Development of ligands for precise control of multiple stereocenters. |

| Biocatalysis | Enzymatic desymmetrization of prochiral substrates or kinetic resolution. | High enantioselectivity, mild conditions, sustainability. | Enzyme engineering to improve activity and selectivity for non-natural substrates. acs.org |

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The shift towards more sustainable and efficient chemical manufacturing necessitates moving beyond traditional batch processing. Continuous flow chemistry offers significant advantages, including enhanced safety, superior heat and mass transfer, and simplified scalability. rsc.orgbeilstein-journals.org

Process Intensification: Implementing the synthesis of this compound in a continuous flow system could dramatically reduce reaction times and improve yield and selectivity. rsc.org The precise control over parameters like temperature, pressure, and residence time in microreactors allows for optimization that is often not possible in batch reactors. beilstein-journals.org For many organocatalytic reactions, flow chemistry has been shown to reduce reaction times from hours to minutes.

Catalyst Immobilization: A key aspect of sustainable synthesis is the recovery and reuse of expensive catalysts. Flow chemistry is particularly well-suited for the use of heterogeneous or immobilized catalysts. researchgate.net Future research will likely focus on immobilizing the chiral catalysts—be they organocatalysts, metal complexes, or enzymes—on solid supports or within monolithic reactors. This would enable their long-term use in a continuous production process, minimizing waste and reducing costs. beilstein-journals.org

Electrochemical Synthesis: The integration of electrochemistry with continuous flow systems presents a powerful, sustainable alternative to traditional chemical oxidants or reductants. acs.org Oxidative asymmetric transformations can be achieved using traceless electrons, avoiding stoichiometric chemical waste. A microfluidic electrochemical platform could be developed for a key stereoselective oxidation step in the synthesis of this compound, enhancing reaction efficiency and simplifying purification. acs.org

Development of Advanced Analytical Techniques for Real-Time Stereochemical Monitoring

A significant bottleneck in optimizing stereoselective reactions is the reliance on offline analytical methods, such as chiral HPLC, to determine enantiomeric and diastereomeric purity. This time lag hinders rapid process optimization. The future lies in the development and integration of in-line analytical techniques for real-time monitoring.

Spectroscopic Methods: Techniques like vibrational circular dichroism (VCD) are being adapted for in-line applications. Near-infrared (NIR) FT-VCD, for instance, can be used with a flow cell to monitor changes in enantiomeric excess (EE) as a reaction progresses, providing immediate feedback on the stereochemical outcome. researchgate.net

NMR Spectroscopy: The advent of benchtop and flow NMR spectroscopy allows for the direct, real-time monitoring of reaction mixtures. nih.gov It is possible to distinguish between different stereoisomers (e.g., endo/exo isomers in a cycloaddition) on-the-fly. This capability could be harnessed to create self-optimizing reactor systems that adjust reaction conditions based on real-time feedback to maximize the yield and stereoselectivity of this compound. nih.gov

Single-Molecule Techniques: At the research frontier, techniques based on the chirality-induced spin selectivity (CISS) effect are enabling the monitoring of chirality at the single-molecule level. pku.edu.cnnih.gov By measuring the current through a single-molecule junction, it is possible to detect changes in chirality during a reaction in real time. While still in early development for process monitoring, this approach provides unprecedented insight into reaction mechanisms and could one day revolutionize how stereoselective reactions are studied and controlled. pku.edu.cnnih.gov

| Analytical Technique | Principle | Application to Stereochemical Monitoring | Potential Advantage |

| In-line VCD | Differential absorption of left and right circularly polarized infrared light. | Real-time measurement of enantiomeric excess in a flow cell. researchgate.net | Direct, non-invasive probe of chirality. |

| Flow NMR | Nuclear magnetic resonance spectroscopy adapted for continuous flow. | Real-time quantification of reactants, products, and stereoisomers. nih.gov | Provides detailed structural information and reaction kinetics. |

| CISS Measurement | Spin-dependent electron transport through a chiral molecule. | In-situ detection of chirality changes at the single-molecule level. pku.edu.cn | Ultimate sensitivity for mechanistic studies. |

Predictive Modeling for Rational Design of Stereoselective Transformations

The traditional trial-and-error approach to developing stereoselective reactions is time-consuming and resource-intensive. The future of catalyst and reaction design lies in the synergy between computational chemistry and machine learning to create predictive models for rational design.

Computational Chemistry: Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are powerful tools for investigating reaction mechanisms and predicting enantioselectivity. acs.orgnih.gov By calculating the energy of diastereomeric transition states, researchers can computationally screen potential catalysts and reaction conditions before committing to laboratory experiments. This approach has been successfully used to predict chirality induction in the asymmetric allylation of aldehydes. acs.orgnih.gov For a molecule like this compound, these models could be used to design a catalyst that selectively stabilizes the transition state leading to the desired isomer.

Machine Learning and AI: More recently, machine learning (ML) has emerged as a transformative tool in catalysis. researchgate.net ML models can be trained on existing experimental or computational data to predict reaction outcomes, such as yield or enantioselectivity, with high accuracy. nih.govresearchgate.net These data-driven approaches are often mechanistically agnostic, meaning they can find high-performing catalysts without a pre-existing understanding of the reaction mechanism. researchgate.net A uniform machine learning protocol could be developed to predict the performance of various catalytic systems for the synthesis of this compound, accelerating the discovery of optimal conditions. researchgate.net The ultimate goal is the rational design of catalysts and processes, where ML algorithms suggest novel catalyst structures or reaction pathways for experimental validation. umich.edunih.govrsc.org

This informatics-guided workflow represents a paradigm shift, moving synthetic chemistry towards a more predictive and efficient science.

Q & A

Q. What safety precautions are critical when handling (2S,3R)-2,3-dimethylpentanal in laboratory settings?

this compound is classified as a hazardous chemical (CAS 32749-94-3) . Researchers must adhere to protocols for volatile aldehydes, including:

Q. Which analytical techniques are most effective for assessing the purity and identity of this compound?

Methodological approaches include:

- GC-MS : For volatile compound analysis, as validated for analogous branched alkanes (e.g., 2,2-dimethylpentane) .

- Chiral HPLC : To confirm enantiomeric purity, leveraging separation techniques used for stereoisomers like (2S,3R)-2,3-dibromopentane .

- NMR Spectroscopy : and NMR to resolve stereochemical assignments, comparing coupling constants to those of related chiral aldehydes .

Advanced Research Questions

Q. How can stereochemical contradictions in synthetic this compound be resolved?

Conflicting data may arise from racemization or diastereomer formation. Strategies include:

- X-ray crystallography : As demonstrated for (2S,3R,4R,5R)-configured sulfonates, refine atomic coordinates using SHELX software to unambiguously assign stereocenters .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to distinguish enantiomers, a method validated for chiral pentane derivatives .

- Cross-validation : Combine NMR nuclear Overhauser effect (NOE) data with computational modeling (e.g., DFT) to resolve ambiguities .

Q. What enantioselective synthetic routes are feasible for this compound?

Advanced approaches include:

- Asymmetric aldol condensation : Use chiral catalysts (e.g., proline derivatives) to induce stereoselectivity, analogous to cyclopentanone synthesis .

- Kinetic resolution : Employ enzymes or transition-metal complexes to separate diastereomers, as seen in the synthesis of (2S,3R)-2,3-diiodopentane .

- Chiral auxiliaries : Temporarily introduce groups like Evans’ oxazolidinones to control configuration during aldehyde formation .

Q. How can conflicting thermodynamic data (e.g., boiling points, stability) for this compound be reconciled?

Contradictions may stem from impurities or measurement conditions. Mitigation strategies:

- Differential Scanning Calorimetry (DSC) : Measure phase transitions under controlled atmospheres to isolate compound-specific behavior.

- Computational thermochemistry : Compare experimental values (e.g., bp, ΔHvap) with predictions from software like ACD/Labs Percepta, validated for halogenated pentanes .

- Reproducibility checks : Standardize sample preparation (e.g., distillation protocols) to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.